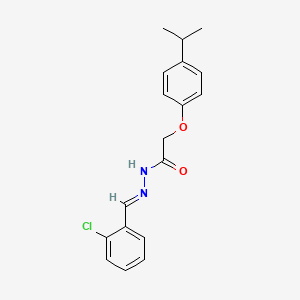

1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

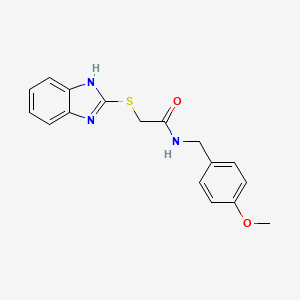

1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPP belongs to the class of piperazine derivatives and has been found to possess several pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.

Wissenschaftliche Forschungsanwendungen

Novel Diamino Derivatives as Potent and Selective Adenosine A2a Receptor Antagonists

Piperazine derivatives, including 1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine, have been demonstrated to be potent and selective adenosine A(2a) receptor antagonists. These compounds are of interest due to their oral activity in rodent models of Parkinson's disease. The substitution of the piperazinyl group with various diamines has led to the development of analogues with low nanomolar affinity toward the A(2a) receptor, showcasing their potential for therapeutic applications in neurodegenerative disorders (Vu et al., 2004).

Discovery of G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines, including structures similar to this compound, have been recognized for their binding affinity to aminergic G protein-coupled receptors. Their incorporation into new structures has led to the development of high-affinity dopamine receptor partial agonists, illustrating their significance in designing novel therapeutics for psychiatric conditions (Möller et al., 2017).

Pyrido(2,3-d)pyrimidine Antibacterial Agents

Compounds including this compound derivatives have been evaluated for their antibacterial activity, particularly against gram-negative bacteria. The structure-activity relationships of these compounds provide insights into their potential as novel antibacterial agents, offering alternatives in the fight against resistant bacterial strains (Matsumoto & Minami, 1975).

Piperazines for Peptide Carboxyl Group Derivatization

Piperazine-based derivatives, including the structural motif of this compound, have been used for the derivatization of carboxyl groups on peptides. This application highlights the role of piperazine derivatives in enhancing the ionization efficiency of peptides, thereby facilitating their identification in proteome analysis (Qiao et al., 2011).

Discovery and Bioactivity of Bis(heteroaryl)piperazines

Bis(heteroaryl)piperazines, similar to this compound, have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown significant potency, indicating their potential in HIV-1 therapy (Romero et al., 1994).

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3/c17-14-5-4-13(15(18)11-14)12-20-7-9-21(10-8-20)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNPSBRONPNNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)